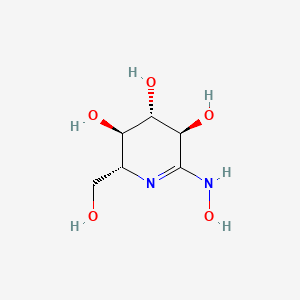![molecular formula C17H19N7O7 B10778073 [[N'-(2,5-Diamino-6-hydroxy-pyrimidin-4-YL)-ureayl]-phen-4-YL]-carbonyl-glutamic acid](/img/structure/B10778073.png)
[[N'-(2,5-Diamino-6-hydroxy-pyrimidin-4-YL)-ureayl]-phen-4-YL]-carbonyl-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY374571 is a small molecule inhibitor that has been studied for its potential as an antifolate agent. It is known to inhibit the enzyme N5,N10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which plays a crucial role in folate metabolism. Folate metabolism is essential for the biosynthesis of thymidine, purines, and amino acids, making FolD a potential target for antimicrobial drug development .
Preparation Methods
The synthesis of LY374571 involves multiple steps, including the reaction of glutamic acid derivatives with various reagents. The compound is typically synthesized through a series of chemical reactions that involve the formation of amide bonds and the introduction of functional groups such as amino and hydroxyl groups. The synthetic routes and reaction conditions are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional steps for purification and quality control .
Chemical Reactions Analysis
LY374571 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in LY374571.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: The compound is used to investigate the role of folate metabolism in cellular processes and to study the effects of enzyme inhibition on cell growth and development.
Medicine: LY374571 is explored as a potential antimicrobial agent due to its ability to inhibit FolD, making it a candidate for the development of new antibiotics.
Industry: The compound’s inhibitory properties are utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
LY374571 exerts its effects by inhibiting the enzyme N5,N10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD). This enzyme is involved in the conversion of methylenetetrahydrofolate to methenyltetrahydrofolate, a key step in folate metabolism. By inhibiting FolD, LY374571 disrupts the production of folate derivatives, which are essential for DNA synthesis and cell division. The molecular targets and pathways involved include the active site of FolD, where LY374571 binds and prevents the enzyme from catalyzing its reactions .
Comparison with Similar Compounds
LY374571 is similar to other antifolate compounds such as methotrexate and LY354899. it has unique structural features that contribute to its specific inhibitory properties. Unlike methotrexate, which is a broad-spectrum antifolate, LY374571 is more selective for FolD. This selectivity makes it a valuable tool for studying folate metabolism and developing targeted antimicrobial therapies. Other similar compounds include various glutamic acid derivatives and pyrimidine-based inhibitors .
Properties
Molecular Formula |
C17H19N7O7 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,5-diamino-6-oxo-1H-pyrimidin-4-yl)carbamoylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H19N7O7/c18-11-12(22-16(19)24-14(11)28)23-17(31)20-8-3-1-7(2-4-8)13(27)21-9(15(29)30)5-6-10(25)26/h1-4,9H,5-6,18H2,(H,21,27)(H,25,26)(H,29,30)(H5,19,20,22,23,24,28,31)/t9-/m0/s1 |
InChI Key |
SZHRIPFGZWWRKW-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)NC2=C(C(=O)NC(=N2)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)NC2=C(C(=O)NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester](/img/structure/B10777999.png)
![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)
![(3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium](/img/structure/B10778007.png)
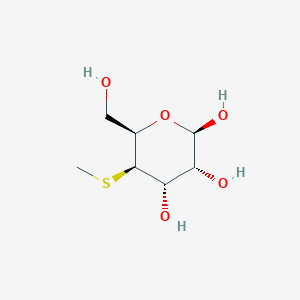

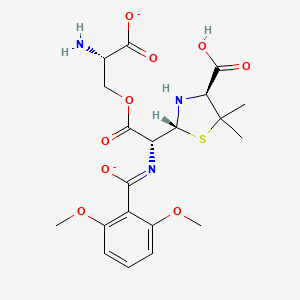
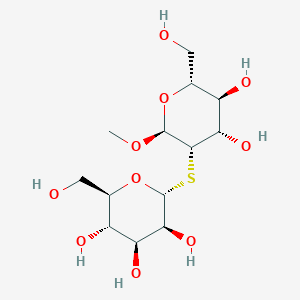
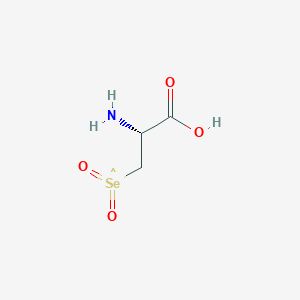

![[(5S,9S,10S)-11-[(10S,16S,20S,21R,22S)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10778058.png)
